molecular formula C18H14NO3P B14732643 Phosphine oxide, (4-nitrophenyl)diphenyl- CAS No. 5032-71-3

Phosphine oxide, (4-nitrophenyl)diphenyl-

Cat. No.: B14732643
CAS No.: 5032-71-3
M. Wt: 323.3 g/mol
InChI Key: YMBMSGSGBZSAGX-UHFFFAOYSA-N
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Description

Phosphine oxide, (4-nitrophenyl)diphenyl- is an organic compound that belongs to the class of phosphine oxides It is characterized by the presence of a phosphine oxide group (P=O) attached to a 4-nitrophenyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxide, (4-nitrophenyl)diphenyl- can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired phosphine oxide .

Another method involves the oxidation of diphenylphosphine with 4-nitrophenyl chloride using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. This method also provides good yields and is widely used in laboratory settings .

Industrial Production Methods

In industrial settings, the production of phosphine oxide, (4-nitrophenyl)diphenyl- often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, (4-nitrophenyl)diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphine oxide, (4-nitrophenyl)diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphine oxide, (4-nitrophenyl)diphenyl- involves its interaction with molecular targets through the phosphine oxide group. The compound can act as a ligand, coordinating with metal ions and forming stable complexes. These complexes can then participate in various catalytic and biological processes. The nitro group on the phenyl ring also contributes to its reactivity and potential biological activities .

Comparison with Similar Compounds

Phosphine oxide, (4-nitrophenyl)diphenyl- can be compared with other similar compounds such as:

Properties

CAS No.

5032-71-3

Molecular Formula

C18H14NO3P

Molecular Weight

323.3 g/mol

IUPAC Name

1-diphenylphosphoryl-4-nitrobenzene

InChI

InChI=1S/C18H14NO3P/c20-19(21)15-11-13-18(14-12-15)23(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H

InChI Key

YMBMSGSGBZSAGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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